molecular formula C13H21NO3S B12197220 4,5-Dimethyl-2-pentyloxybenzenesulfonamide

4,5-Dimethyl-2-pentyloxybenzenesulfonamide

Cat. No.: B12197220
M. Wt: 271.38 g/mol
InChI Key: UBZSZBOMXVXCRZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-pentyloxybenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-pentyloxybenzenesulfonamide typically involves the following steps:

    Formation of the Benzene Ring Substituents: The starting material, 4,5-dimethylphenol, undergoes alkylation with 1-bromopentane in the presence of a base such as potassium carbonate to form 4,5-dimethyl-2-pentyloxybenzene.

    Sulfonation: The pentyloxybenzene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: Finally, the sulfonyl chloride intermediate reacts with ammonia or an amine to form the sulfonamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4,5-dimethyl-2-carboxybenzenesulfonamide.

    Reduction: Formation of 4,5-dimethyl-2-pentyloxybenzenamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-pentyloxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a pentyloxy group.

    4,5-Dimethyl-2-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4,5-Dimethyl-2-propoxybenzenesulfonamide: Similar structure but with a propoxy group instead of a pentyloxy group.

Uniqueness

4,5-Dimethyl-2-pentyloxybenzenesulfonamide is unique due to its longer alkyl chain (pentyloxy group), which can influence its lipophilicity, solubility, and overall biological activity. This uniqueness makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

4,5-dimethyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-4-5-6-7-17-12-8-10(2)11(3)9-13(12)18(14,15)16/h8-9H,4-7H2,1-3H3,(H2,14,15,16)

InChI Key

UBZSZBOMXVXCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N

Origin of Product

United States

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